![molecular formula C19H21N3O2S B2802431 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide CAS No. 930006-14-7](/img/structure/B2802431.png)
2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H21N3O2S and its molecular weight is 355.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide is an imidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is C16H18N3OS with a molecular weight of 295.4 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the imidazole ring and the attachment of the furan group. Key steps include:
- Formation of the imidazole ring.
- Attachment of the furan moiety.
- Modification to yield the final acetamide structure.
Anticancer Activity
Recent studies have indicated that imidazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines. A notable study reported that derivatives with imidazole rings demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer cells, suggesting that structural features like electron-donating groups enhance cytotoxic activity .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line Tested | IC50 (µg/mL) |
---|---|---|
Compound A | Jurkat Cells | 1.61 ± 1.92 |
Compound B | A-431 Cells | 1.98 ± 1.22 |
Compound C | U251 Cells | <10 |
Antibacterial Activity
The antibacterial properties of imidazole derivatives have also been investigated, with some compounds showing effectiveness against Gram-positive and Gram-negative bacteria. For example, certain derivatives have been reported to inhibit bacterial growth significantly, with MIC values indicating their potency .
Table 2: Antibacterial Activity
Compound | Bacteria Tested | MIC (µg/mL) |
---|---|---|
Compound D | S. aureus | 5 |
Compound E | E. coli | 10 |
The mechanism through which This compound exerts its biological effects involves interactions with specific molecular targets within cells. Research suggests that these compounds may induce apoptosis in cancer cells through pathways involving Bcl-2 proteins and other apoptotic factors . The presence of sulfur in the structure may also play a role in enhancing biological activity by facilitating interactions with thiol groups in proteins.
Case Studies
A recent case study focused on a related imidazole derivative highlighted its efficacy in reducing tumor size in xenograft models, demonstrating its potential as an anticancer agent . Furthermore, in vitro studies have shown that these compounds can inhibit key enzymes involved in cancer progression.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Research indicates that compounds containing imidazole and sulfanyl groups often exhibit significant antibacterial activity. For instance, studies have shown that derivatives similar to 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide demonstrate effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 20–40 µM against S. aureus and 40–70 µM against E. coli .
Drug Development
Due to its structural features, the compound is a candidate for the development of new antibacterial agents. The presence of multiple functional groups enhances its potential for bioactivity and selectivity against bacterial targets. Ongoing research aims to optimize its pharmacological properties through structural modifications .
Synthesis of Functional Materials
The synthesis routes for this compound often involve multi-step organic reactions, making it a valuable building block for creating novel materials with tailored properties. Its synthesis typically includes:
- Formation of the imidazole ring through condensation reactions.
- Alkylation with furan-containing reagents.
- Attachment of thioacetamide groups under controlled conditions .
These synthetic methodologies can be applied in developing new materials for electronics, sensors, or drug delivery systems.
Antimicrobial Efficacy Studies
A study conducted on similar imidazole derivatives revealed promising results in combating resistant bacterial strains, highlighting the potential application of 2-({1-[(furan-2-yl)methyl]-5-phenyliH-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide as a lead compound in antibiotic development .
Structural Optimization Research
Ongoing research focuses on modifying the chemical structure to enhance the therapeutic index while minimizing toxicity. This involves systematic variations in the furan and imidazole moieties to evaluate their effects on biological activity .
Eigenschaften
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-14(2)21-18(23)13-25-19-20-11-17(15-7-4-3-5-8-15)22(19)12-16-9-6-10-24-16/h3-11,14H,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROQIQDSPNFSKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1CC2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.